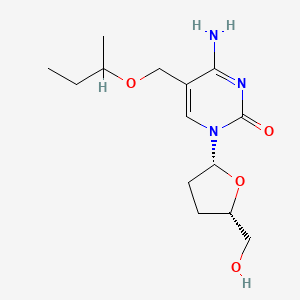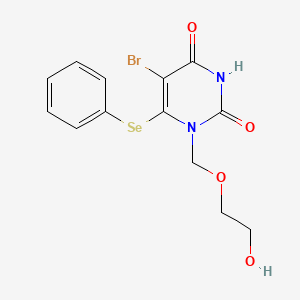
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group, a phenylselenenyl group, and a bromine atom attached to the uracil ring
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Uracil Core: The uracil core can be synthesized through the condensation of urea with malonic acid derivatives.
Introduction of the Bromine Atom: Bromination of the uracil core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives.
Incorporation of the Phenylselenenyl Group: The phenylselenenyl group is introduced through a selenation reaction, typically using phenylselenyl chloride or related reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydroxyethoxy group can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil involves its interaction with specific molecular targets and pathways. The phenylselenenyl group is known to participate in redox reactions, which can modulate cellular oxidative stress and influence various biological processes. The bromine atom and hydroxyethoxy group may also contribute to the compound’s reactivity and interactions with biomolecules. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-bromouracil can be compared with other similar compounds, such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound has a phenylsulfanyl group instead of a phenylselenenyl group, which may result in different chemical reactivity and biological activities.
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: This compound contains a hydroxyethoxy group and a phenyl group, but lacks the uracil core and bromine atom, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
136632-06-9 |
|---|---|
Fórmula molecular |
C13H13BrN2O4Se |
Peso molecular |
420.13 g/mol |
Nombre IUPAC |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clave InChI |
UINDHULXSACSGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




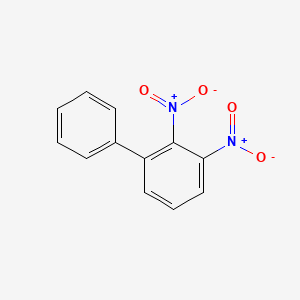
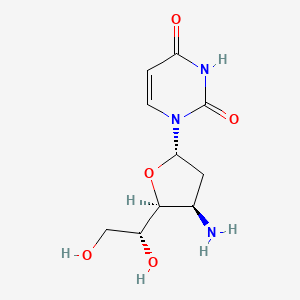
![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
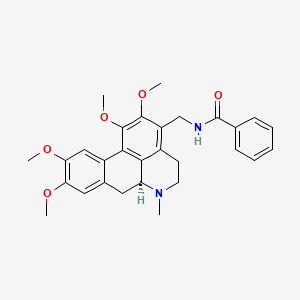
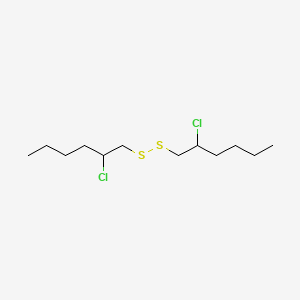
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

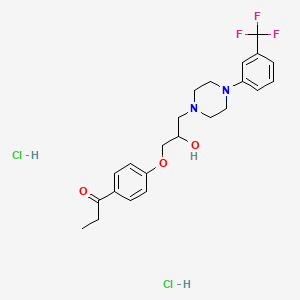
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
